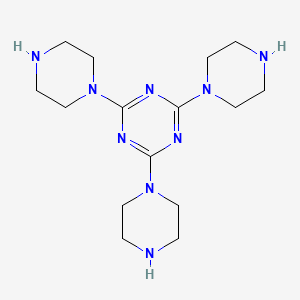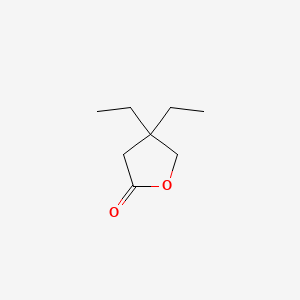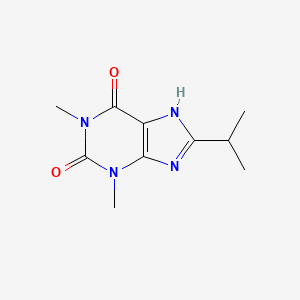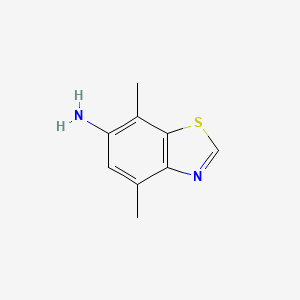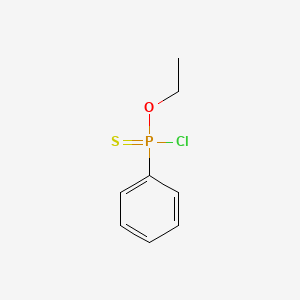![molecular formula C6H9AlO9 B13734174 Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- CAS No. 19878-87-6](/img/structure/B13734174.png)
Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- is an organometallic compound with the molecular formula C6H9AlO9 and a molecular weight of 252.111798 . . This compound is characterized by the presence of three hydroxyacetate ligands coordinated to an aluminum center, forming a stable complex.
Preparation Methods
The synthesis of Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- typically involves the reaction of aluminum salts with hydroxyacetic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve the use of aluminum chloride or aluminum sulfate as starting materials, which are reacted with hydroxyacetic acid in the presence of a base to facilitate the formation of the desired complex .
Chemical Reactions Analysis
Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of aluminum metal and other reduced species.
Substitution: The hydroxyacetate ligands can be substituted with other ligands, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- involves its ability to coordinate with various substrates through its hydroxyacetate ligands. This coordination can influence the reactivity and stability of the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar compounds to Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- include other aluminum complexes with different ligands, such as:
- Aluminum, tris[(chloro-kappaO)acetato-kappaO]-
- Aluminum, tris[(methoxy-kappaO)acetato-kappaO]-
- Aluminum, tris[(ethoxy-kappaO)acetato-kappaO]-
These compounds share a similar coordination environment around the aluminum center but differ in the nature of the ligands. The uniqueness of Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- lies in its specific hydroxyacetate ligands, which impart distinct chemical properties and reactivity .
Properties
CAS No. |
19878-87-6 |
|---|---|
Molecular Formula |
C6H9AlO9 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
aluminum;2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Al/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
XWTXZJITNNRDLC-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


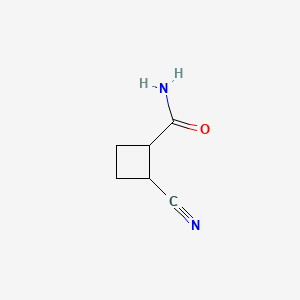
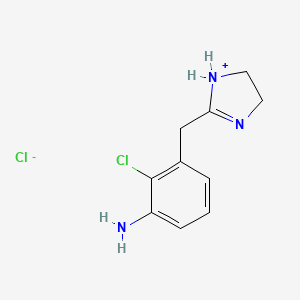


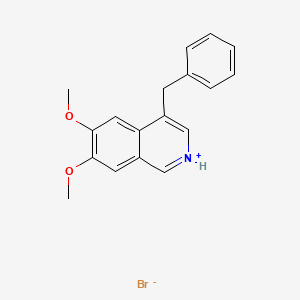
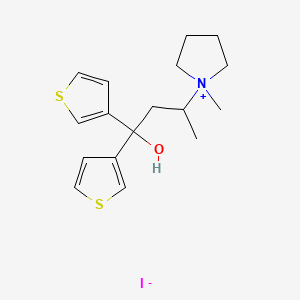
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
